10-Methylanthracene-9-carbonitrile
Description
10-Methylanthracene-9-carbonitrile (CAS: 1467-01-2) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a methyl (-CH₃) group at the 10-position and a cyano (-CN) group at the 9-position of the anthracene core. Its molecular formula is C₁₆H₁₁N, with a molecular weight of 217.27 g/mol (calculated from the formula). This compound belongs to the anthracene-carbonitrile family, where the interplay of electron-donating (methyl) and electron-withdrawing (cyano) substituents influences its electronic properties, solubility, and reactivity. Anthracene derivatives are widely studied for applications in organic electronics, photovoltaics, and as intermediates in pharmaceutical synthesis .
Properties
CAS No. |
1467-01-2 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
10-methylanthracene-9-carbonitrile |
InChI |
InChI=1S/C16H11N/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-9H,1H3 |
InChI Key |
WZWRZJWPLAVPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 10-methylanthracene-9-carbonitrile and related anthracene derivatives:
Structural and Electronic Analysis
- Electron-Donating vs. Withdrawing Groups: The methyl group in 10-methylanthracene-9-carbonitrile increases electron density at the anthracene core, while the cyano group withdraws electrons. This combination creates a polarized π-system, enhancing charge-transfer capabilities compared to non-polar derivatives like 9-methylanthracene . In contrast, 9,10-dicyanoanthracene exhibits strong electron deficiency, making it superior for n-type semiconductor applications but less soluble in common solvents .
- Halogen vs.
- Amino-Functionalized Derivatives: The amino group in 9-aminoanthracene-10-carbonitrile introduces basicity and fluorescence, enabling applications in bioimaging. However, the presence of both amino and cyano groups may lead to intermolecular hydrogen bonding, affecting crystallinity .
Thermal and Photophysical Properties
- Anthracene derivatives with cyano groups (e.g., 9,10-dicyanoanthracene) typically exhibit higher melting points (>300°C) due to dipole-dipole interactions, whereas methylated derivatives like 10-methylanthracene-9-carbonitrile have lower melting points (~200–250°C) owing to reduced polarity .
- The dioxo groups in 1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile contribute to its planar structure and conjugation, favoring absorption in the visible spectrum for dye applications .
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